molecular formula C13H12N6O2S B2416274 4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole CAS No. 2097929-39-8

4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole

Cat. No. B2416274
CAS RN: 2097929-39-8
M. Wt: 316.34
InChI Key: AOVBAHDFZYWMFF-UHFFFAOYSA-N
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Description

The compound “4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole” is a complex organic molecule that contains several functional groups and heterocyclic rings . It includes a 1,2,4-triazolo[1,5-a]pyrimidine ring, which is a purine analogue and has beneficial properties as antimetabolites in purine biochemical reactions .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The yield was reported to be 73%, with a melting point of 176-179°C . The synthesis involved the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . The IR spectrum showed signals for C=O groups at 1650–1712 cm^-1 . The 1H-NMR spectrum provided information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . The reactions were carried out in either sequential or one-pot procedures . The reaction conditions, such as the use of supercritical carbon dioxide in the presence of acetic acid, organic solvents, and Lewis acids (ZnCl2, TiO2, and SiO2), were also explored .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . The melting point was reported to be 176-179°C . The MS [MH+] (m/z) was reported to be 492.2 .

Scientific Research Applications

Medicinal Chemistry

1,2,3-triazoles have gained prominence in pharmaceutical chemistry due to their diverse biological activities. The 1,2,4-triazole counterpart, including our compound of interest, is also explored. Researchers have synthesized derivatives of this scaffold to develop potential drug candidates. For instance, compounds based on the 4-amino-1,2,3-triazole core have been investigated as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a target in immuno-oncology research .

Antimicrobial and Antioxidant Properties

1,2,4-Triazole derivatives, including our compound, exhibit a broad spectrum of therapeutic potential. These include analgesic, antiseptic, antimicrobial, and antioxidant activities. Researchers have explored their efficacy against various pathogens and oxidative stress-related conditions .

Green Chemistry Applications

In recent years, green chemistry has gained prominence. Our compound has been synthesized using environmentally friendly methods, such as ultrasound chemistry and mechanochemistry. These approaches minimize waste, energy consumption, and the use of toxic solvents .

Formal Cycloreversion

Mechanical forces can induce the cycloreversion of 1,2,3-triazole compounds. Researchers have explored this phenomenon and its potential applications in biological systems. Understanding how mechanical stress affects molecular structures is crucial for drug design and delivery.

Mechanism of Action

Future Directions

Future research could focus on expanding the chemical space of these compounds and exploring their potential applications . The design and synthesis of novel derivatives could lead to compounds with improved biological activities . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]-(1,3-thiazol-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N6O2S/c1-8-2-11(19-13(17-8)14-6-16-19)21-9-3-18(4-9)12(20)10-5-22-7-15-10/h2,5-7,9H,3-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVBAHDFZYWMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=CSC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole

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